CD147 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD147 is a transmembrane glycoprotein involved in various physiological and pathological processes, including tumor progression, metastasis, and immune evasion . CD147 degrader 1 is a PROTAC (proteolysis-targeting chimera) molecule that facilitates the degradation of CD147, thereby inhibiting its function and potentially providing therapeutic benefits in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CD147 degrader 1 involves several steps, including the synthesis of the PROTAC molecule. The general synthetic route includes the following steps:
Synthesis of the ligand for CD147: This involves the preparation of a small molecule that specifically binds to CD147.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase.
Linker synthesis: A linker molecule is synthesized to connect the CD147 ligand and the E3 ligase ligand.
Conjugation: The CD147 ligand, linker, and E3 ligase ligand are conjugated to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CD147 degrader 1 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur, resulting in reduced forms of the compound.
Substitution: Substitution reactions may take place, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
CD147 degrader 1 has several scientific research applications, including:
Mechanism of Action
CD147 degrader 1 exerts its effects by binding to CD147 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of CD147 via the proteasome pathway. The degradation of CD147 results in the inhibition of its function, which includes the regulation of matrix metalloproteinases, immune evasion, and tumor progression . The molecular targets and pathways involved include the PI3K/Akt/mTOR pathway, hypoxia-inducible factors, and matrix metalloproteinases .
Comparison with Similar Compounds
Similar Compounds
CD147 N-Glycan Inhibitors: These compounds inhibit the glycosylation of CD147, affecting its maturation and function.
Anti-CD147 Monoclonal Antibodies: These antibodies bind to CD147 and block its function, used in cancer therapy.
CD147 Small Molecule Inhibitors: These small molecules inhibit CD147 function by binding to its active site.
Uniqueness of CD147 Degrader 1
This compound is unique in its mechanism of action as a PROTAC molecule. Unlike inhibitors that block CD147 function, this compound facilitates the degradation of CD147, leading to a more sustained and complete inhibition of its function. This makes it a promising therapeutic agent with potentially higher efficacy and lower resistance compared to traditional inhibitors .
Properties
Molecular Formula |
C38H42N4O11 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |
InChI |
InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1 |
InChI Key |
HXOYUWKUTDAHIM-PWKARDCOSA-N |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.